Fmoc-D-Nva-OH
CAS No.: 144701-24-6
Cat. No.: VC21550453
Molecular Formula: C20H21NO4
Molecular Weight: 339.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144701-24-6 |
|---|---|
| Molecular Formula | C20H21NO4 |
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
| Standard InChI | InChI=1S/C20H21NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h3-6,8-11,17-18H,2,7,12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1 |
| Standard InChI Key | JBIJSEUVWWLFGV-GOSISDBHSA-N |
| Isomeric SMILES | CCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| SMILES | CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| Canonical SMILES | CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical and Structural Properties
Fmoc-D-Nva-OH features a structural configuration with specific chemical characteristics that make it suitable for peptide chemistry applications.
Molecular Structure
The molecular structure of Fmoc-D-Nva-OH consists of a D-norvaline core with an Fmoc protecting group attached to the amino function. This arrangement provides stability and selectivity in peptide synthesis reactions.
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₁NO₄ |
| Molecular Weight | 339.39 |
| CAS Number | 144701-24-6 |
| SMILES | CCCC@HNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| InChI | InChI=1S/C20H21NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h3-6,8-11,17-18H,2,7,12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1 |
| InChIKey | JBIJSEUVWWLFGV-GOSISDBHSA-N |
The stereochemistry at the alpha carbon is in the D-configuration, which is critical for its specific applications in peptide chemistry where stereochemistry directly influences biological activity .
Physical Properties
Fmoc-D-Nva-OH exhibits specific physical characteristics that impact its handling and application in laboratory settings.
| Property | Value |
|---|---|
| Physical Appearance | Crystalline solid |
| Melting Point | 152-154°C |
| Boiling Point | 557.9±33.0°C (Predicted) |
| Density | 1.230±0.06 g/cm³ (Predicted) |
| Optical Rotation | [α] = 20 ± 2° D |
| Solubility | Soluble in DMSO and other organic solvents |
The compound's crystalline nature and defined melting point facilitate its use in laboratory procedures, while its solubility profile allows for versatility in various synthesis protocols .
Chemical Stability and Reactivity
Fmoc-D-Nva-OH demonstrates considerable stability under various laboratory conditions, making it a reliable reagent for peptide synthesis. The Fmoc protecting group is stable to acidic conditions but can be readily cleaved under basic conditions, typically using piperidine or dipropylamine in DMF . This selective reactivity is crucial for controlled peptide synthesis procedures where sequential deprotection steps are necessary.
Synthesis Methods
The synthesis of Fmoc-D-Nva-OH involves specific chemical procedures that ensure stereochemical purity and high yield.
General Synthesis Approach
While the search results provide detailed information on the synthesis of the L-enantiomer, the D-enantiomer synthesis follows similar principles with appropriate adjustments for stereochemistry. The general procedure involves:
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Initial protection of D-norvaline using the Fmoc group
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Purification and isolation of the protected amino acid
A typical synthetic route begins with D-norvaline reacting with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in a buffered aqueous solution, followed by isolation of the product through pH adjustment and extraction .
Detailed Synthetic Protocol
The following protocol can be adapted from L-norvaline synthesis methods:
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D-Norvaline (5 mmol) is dissolved in 10% aqueous sodium carbonate solution (12.5 mmol)
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Dioxane (7.5 mL) is added, and the mixture is stirred in an ice bath
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9-FMOC chloride (5 mmol) is added slowly and stirred at room temperature for 5 hours
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The reaction mixture is poured into water and extracted with ether
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The aqueous solution is acidified with concentrated HCl in an ice bath
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The resulting N-FMOC D-amino acid is filtered and dried under vacuum
This synthesis method typically yields Fmoc-D-Nva-OH with high stereochemical purity, which is essential for its applications in peptide chemistry.
Applications in Research and Industry
Fmoc-D-Nva-OH serves multiple critical functions across various scientific and industrial domains, with particular emphasis on peptide chemistry.
Peptide Synthesis Applications
In peptide synthesis, Fmoc-D-Nva-OH plays a crucial role as a building block that introduces D-norvaline residues into peptide chains. The Fmoc protecting group allows for selective and controlled peptide bond formation while protecting the amino function from unwanted reactions .
This compound serves as a key protecting group strategy in the synthesis of peptides, enabling researchers to selectively modify amino acids without affecting others. The stability of the Fmoc group under various reaction conditions makes it a preferred choice in the field of peptide chemistry .
Pharmaceutical Research and Drug Development
In pharmaceutical research, Fmoc-D-Nva-OH is utilized to create novel peptide-based drugs, particularly in the development of therapeutics targeting specific diseases. The incorporation of D-amino acids often enhances peptide stability against enzymatic degradation, potentially improving pharmacokinetic properties and reducing side effects .
The compound plays a significant role in the creation of peptidomimetics and peptide therapeutics, where stereochemical control is critical for biological activity and target specificity .
Custom Peptide Libraries
Researchers utilize Fmoc-D-Nva-OH in creating diverse peptide libraries for screening potential drug candidates. These libraries allow for efficient exploration of a wide range of biological interactions, accelerating drug discovery processes and enabling high-throughput screening approaches .
Comparative Studies with Other Protection Strategies
Research has demonstrated distinct advantages of Fmoc-based chemistry, including with Fmoc-D-Nva-OH, compared to alternative protection strategies.
Fmoc vs. Boc Chemistry
Studies have shown that Fmoc chemistry offers significant advantages over Boc (tert-butyloxycarbonyl) chemistry in certain applications:
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Gramicidin A, a pentadecapeptide containing four Trp residues, had been synthesized previously in low yields (5% to 24%) using Boc chemistry. The mild conditions of Fmoc chemistry dramatically improved the yields of gramicidin A, in some cases up to 87% .
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For tryptophan-containing peptides, Fmoc chemistry has demonstrated superior results, as exemplified by the successful high-yield assembly of indolicidin .
Deprotection Strategies
Recent research has explored alternative deprotection strategies for Fmoc-protected amino acids, including Fmoc-D-Nva-OH:
| Fmoc Deprotection Reagent | Temperature (°C) | Crude Yield (%) | Crude Purity (%) | Isolated Yield (%) |
|---|---|---|---|---|
| 20% PPR (Piperidine) | 60 | 70 | 46 | 17 |
| 25% DPA (Dipropylamine) | 60 | 45 | 50 | 10 |
| 20% PPR | 90 | 6.6 | 28 | n.d. |
| 25% DPA | 90 | 4.6 | 25 | n.d. |
These findings demonstrate that while traditional piperidine deprotection (PPR) offers higher yields at standard temperatures, dipropylamine (DPA) can provide improved purity in some cases .
| Manufacturer | Product Number | Product Description | Package Size | Price (as of 2022) |
|---|---|---|---|---|
| Sigma-Aldrich | 8.52239 | Fmoc-D-Nva-OH Novabiochem | 5g | ₹5,320 |
| Sigma-Aldrich | 8.52239 | Fmoc-D-Nva-OH Novabiochem | 25g | ₹23,780.01 |
| SRL | 73648 | FMOC-D-Norvaline extrapure, 99% | 1g | ₹3,810 |
| SRL | 73648 | FMOC-D-Norvaline extrapure, 99% | 5g | ₹17,330 |
Pricing varies significantly based on quantity, purity, and supplier, with research-grade material commanding premium prices .
Solution Preparation Guidelines
For laboratory applications, proper solution preparation is crucial for optimal results:
Stock Solution Preparation
| Desired Concentration | Amount Required for Different Quantities |
|---|---|
| 1 mg | |
| 1 mM | 2.9465 mL |
| 5 mM | 0.5893 mL |
| 10 mM | 0.2946 mL |
These calculations assist researchers in preparing precise stock solutions for various experimental applications .
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